molecular formula C10H10N2 B3350707 2-Ethylquinoxaline CAS No. 29750-44-5

2-Ethylquinoxaline

Cat. No.: B3350707
CAS No.: 29750-44-5
M. Wt: 158.2 g/mol
InChI Key: KXSIUJJLRBAPGB-UHFFFAOYSA-N
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Description

2-Ethylquinoxaline is a heterocyclic aromatic organic compound with the molecular formula C₁₀H₁₀N₂. It consists of a quinoxaline ring system substituted with an ethyl group at the second position. Quinoxalines are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylquinoxaline can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with 2-ethylglyoxal under acidic conditions. The reaction typically proceeds at elevated temperatures to facilitate the formation of the quinoxaline ring .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as Lewis acids or transition metal complexes can be employed to optimize the reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Ethylquinoxaline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethylquinoxaline varies depending on its application:

Comparison with Similar Compounds

Uniqueness: 2-Ethylquinoxaline is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities compared to its analogs. Its ethyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Properties

IUPAC Name

2-ethylquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-2-8-7-11-9-5-3-4-6-10(9)12-8/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXSIUJJLRBAPGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80494069
Record name 2-Ethylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80494069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29750-44-5
Record name 2-Ethylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80494069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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